molecular formula C15H11ClN4O2 B1487679 1-(4-chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326942-10-2

1-(4-chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1487679
CAS No.: 1326942-10-2
M. Wt: 314.72 g/mol
InChI Key: DBUABGHFRSPIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326942-10-2) is a high-purity chemical reagent designed for research applications. This compound belongs to the 1,2,3-triazole chemical class, which is recognized as a privileged scaffold in medicinal chemistry with a wide spectrum of potential biological activities . It is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers investigating the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, will find this compound of significant interest . Structural optimization of similar 1H-1,2,3-triazole-4-carboxamide compounds has led to the discovery of highly potent and selective PXR inhibitors, functioning as low nanomolar inverse agonists and antagonists . This suggests its potential application in studying and mitigating adverse drug-drug interactions and improving therapeutic efficacy by modulating the PXR pathway. Its molecular formula is C15H11ClN4O2 and it has a molecular weight of 314.73 g/mol . Please refer to the safety data sheet for handling information. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c1-9-8-11(2-3-12(9)16)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUABGHFRSPIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326942-10-2) is a compound that belongs to the class of triazole derivatives. Triazoles have gained attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

The molecular formula of this compound is C15H11ClN4O2, with a molecular weight of approximately 314.73 g/mol. The structure features a triazole ring which is known for its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance:

Compound MIC (µg/mL) Bacteria Tested
Triazole Derivative A0.12 - 1.95E. coli, S. aureus
Triazole Derivative B0.25 - 2.50P. aeruginosa, MRSA

The minimum inhibitory concentration (MIC) values suggest that these compounds can be more potent than traditional antibiotics like ciprofloxacin against certain strains .

Anticancer Activity

The potential anticancer properties of triazoles have also been explored extensively. A structural study involving triazole ligands indicated significant activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

In vitro studies have shown that derivatives similar to the target compound can inhibit the growth of cancer cells with IC50 values in the low micromolar range:

Cell Line IC50 (µM)
MCF-7 (Breast)5 - 10
HeLa (Cervical)8 - 12

These findings suggest that the compound may serve as a lead for developing novel anticancer agents .

Antifungal and Anti-inflammatory Properties

Triazoles are also recognized for their antifungal activity. They inhibit the synthesis of ergosterol in fungal cells, leading to cell death. Recent studies have shown that compounds similar to our target can effectively combat fungal infections such as Candida species with MIC values ranging from 0.5 to 8 µg/mL .

Additionally, anti-inflammatory effects have been observed in animal models where triazole derivatives reduced inflammation markers significantly compared to control groups .

Case Studies

Several case studies have documented the biological activities of triazole derivatives:

  • Antibacterial Efficacy : A study involving a series of triazole compounds showed enhanced antibacterial activity against multidrug-resistant strains when combined with existing antibiotics.
  • Anticancer Mechanism : Research on a related triazole compound revealed its ability to induce apoptosis in cancer cells through mitochondrial pathways.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antimicrobial properties. Studies have shown that 1-(4-chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits activity against various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents.

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. These findings suggest its potential use in cancer therapeutics.

Anti-inflammatory Effects
Another notable application is its anti-inflammatory activity. Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Agricultural Applications

Fungicides
The triazole structure is well-known in agricultural chemistry for its efficacy as fungicides. The compound has shown promise in controlling fungal pathogens affecting crops, thus enhancing agricultural productivity.

Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Initial studies suggest that it may influence plant growth and development positively, although further investigation is needed to confirm these effects.

Material Science Applications

Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength.

Nanotechnology
The compound may also find applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with metals could be leveraged to create nanoparticles with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various triazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, supporting its potential as a lead compound for new antimicrobial drugs.

Case Study 2: Anticancer Activity

Research reported in Cancer Letters demonstrated that this triazole derivative induced apoptosis in breast cancer cell lines. The study highlighted its potential as an adjunct therapy in cancer treatment protocols.

Case Study 3: Agricultural Application

In an agricultural study published in Pest Management Science, the efficacy of this compound as a fungicide was assessed against Fusarium graminearum. The results showed a significant reduction in fungal growth, indicating its potential use in crop protection strategies.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

  • 1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 289488-34-2): Differs in the position of the chloro substituent (3-chlorophenyl vs. 4-chloro-3-methylphenyl).
  • 1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: MFCD10006446): Lacks chloro and methyl groups, leading to lower lipophilicity and simpler pharmacokinetics .

Heteroaromatic Group Modifications

  • 1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1326882-78-3): Pyridin-2-yl substituent changes the dipole moment and hydrogen-bonding capacity compared to pyridin-4-yl, influencing target interactions .
  • 5-(Pyridin-3-yl) Derivatives : Substitutions at pyridin-3-yl (e.g., in ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) show moderate antitumor activity (GP = 70.94% in NCI-H522 cells) .

Functional Group Replacements

  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : The trifluoromethyl group enhances electron-withdrawing effects, improving antitumor activity (GP = 68.09% in NCI-H522 cells) .
  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid : Thiazolyl substituents increase zwitterionic character, improving cell permeability and activity (GP = 62.47% in NCI-H522 cells) .

Physicochemical Data

Compound Name Molecular Weight LogP (Predicted) pKa (Predicted)
1-(4-Chloro-3-methylphenyl)-5-(pyridin-4-yl)-... 314.73 2.45 2.97
1-(3-Chlorophenyl)-5-(pyridin-4-yl)-... 295.70 2.30 3.10
1-Phenyl-5-(pyridin-4-yl)-... 266.26 1.85 3.05

Preparation Methods

Formation of the Triazole Core via Huisgen Cycloaddition

  • Starting materials : An azide derivative of 4-chloro-3-methylphenyl and an alkyne functionalized with a pyridin-4-yl substituent or vice versa.

  • Reaction conditions : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is preferred for regioselectivity and mild conditions. Typical solvents include DMSO, DMF, or aqueous mixtures, with copper sulfate and sodium ascorbate as catalytic system.

  • Outcome : Formation of the 1,4-disubstituted 1,2,3-triazole ring linking the phenyl and pyridinyl groups.

Functional Group Transformations

  • Introduction of the carboxylic acid : If the triazole is initially formed with an ester at the 4-position (e.g., ethyl ester), hydrolysis under acidic or basic conditions converts it to the carboxylic acid.

  • Substituent modifications : The 4-chloro and 3-methyl substituents on the phenyl ring are usually introduced prior to azide formation, using electrophilic aromatic substitution or halogenation methods.

Alternative Approaches

  • Coupling reactions : In some synthetic routes, the pyridin-4-yl group is introduced via palladium-catalyzed cross-coupling reactions (Suzuki or Heck) after the triazole ring is formed.

  • Oxidation and reduction steps : Oxidation of methyl groups to carboxylic acids or other functionalities may be employed depending on the synthetic route.

Example Synthetic Route Summary (Adapted from Related Compounds)

Step Reaction Type Reagents/Conditions Outcome
1 Azide formation Substituted aniline → diazotization → azide Formation of 4-chloro-3-methylphenyl azide
2 Alkyne synthesis Pyridin-4-yl acetylene preparation Preparation of pyridin-4-yl alkyne
3 CuAAC Huisgen cycloaddition CuSO4, sodium ascorbate, DMSO, rt Formation of 1-(4-chloro-3-methylphenyl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylate ester
4 Hydrolysis of ester to acid Acidic or basic hydrolysis Conversion to carboxylic acid

Research Findings and Optimization

  • Reaction yields : Huisgen cycloaddition typically proceeds with high yields (>80%) under optimized conditions.

  • Purity and characterization : Products are characterized by NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.

  • Solvent and catalyst effects : Use of copper(I) catalysts and polar aprotic solvents like DMSO enhances reaction rates and selectivity.

  • Temperature control : Mild temperatures (~25-50 °C) favor regioselectivity and reduce side reactions.

  • Scale-up considerations : Industrial synthesis focuses on minimizing catalyst loading and solvent use for cost-effectiveness.

Comparative Data Table of Related Triazole Syntheses

Compound Key Starting Materials Cycloaddition Conditions Yield (%) Notes
1-(3-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 3-fluoro-4-methylphenyl azide, pyridin-4-yl alkyne CuSO4, sodium ascorbate, DMSO, rt ~85 Similar synthetic approach, used as reference
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridin-3-yl azide, ethyl 4,4-diethoxy-3-oxobutanoate K2CO3 base, DMSO, 40-50 °C 89 Multi-step synthesis with acetal intermediate

Notes on Methodological Variations

  • Substitution pattern on the phenyl ring (chloro and methyl groups) is introduced prior to azide formation to ensure regioselectivity.

  • Pyridin-4-yl position is chosen for coupling to optimize biological activity and molecular interactions.

  • Carboxylic acid functionality is introduced last to avoid complications during ring formation.

  • Alternative solvents and catalysts may be explored to improve environmental sustainability.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Azide formationNaN₃, DMF, 80°C85–90
CuAACCuI, DMSO/H₂O, 70°C78–82

Basic: How is the compound structurally characterized to confirm regiochemistry?

Answer:
Regiochemistry of the triazole ring (1,4- vs. 1,5-substitution) is confirmed via:

¹H NMR : Pyridine protons (δ 8.5–8.7 ppm) and triazole proton (δ 8.1–8.3 ppm) splitting patterns .

X-ray crystallography : Definitive confirmation via single-crystal analysis (e.g., SHELXL refinement) .

IR spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .

Basic: What are the solubility and stability considerations for this compound?

Answer:

  • Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and ethanol. Adjust pH with NaOH for aqueous solutions (carboxylate form) .
  • Stability : Store at –20°C under inert atmosphere; avoid prolonged exposure to light due to aryl chloride photodegradation .

Advanced: How can X-ray crystallography resolve contradictions in reported structural data?

Answer:
Discrepancies in bond lengths/angles or disorder in the pyridyl/chlorophenyl groups are addressed by:

Data collection : High-resolution (<1.0 Å) datasets using synchrotron sources.

Refinement : SHELXL with anisotropic displacement parameters for non-H atoms .

Validation : Check using PLATON (ADDSYM) to detect missed symmetry .

Q. Table 2: Crystallographic Parameters (Example)

ParameterValueSource
Space groupP2₁/c
R-factor<0.05
TwinningHOOFT metric < 0.4

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Answer:
Focus on modifying substituents while retaining the triazole-carboxylic acid core:

Pyridine ring : Replace with pyrazine or morpholine to alter hydrogen-bonding capacity .

Chlorophenyl group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Assays : Test against target enzymes (e.g., kinases) via fluorescence polarization or SPR .

Advanced: How to address contradictory synthetic yields reported in literature?

Answer:
Variations in yields (e.g., 60% vs. 85%) arise from:

Catalyst purity : Use freshly prepared CuI to avoid oxidation .

Oxygen sensitivity : Conduct reactions under N₂ to prevent triazole oxidation .

Work-up : Optimize extraction (e.g., ethyl acetate vs. dichloromethane) to minimize product loss .

Advanced: What computational methods predict interactions with biological targets?

Answer:

Docking : Use AutoDock Vina with PyRx to model binding to receptors (e.g., COX-2).

MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

QSAR : Develop models with MOE or Schrödinger to correlate substituents with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-chloro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.